Product packaging for RPI1 protein(Cat. No.:CAS No. 139532-71-1)

RPI1 protein

Cat. No.: B1177381
CAS No.: 139532-71-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of Multiple RPI1 Proteins

The RPI1 protein was initially identified in 1991 through suppressor screens targeting the Ras/cAMP pathway in yeast. Kim and Powers isolated RPI1 (Ras Pathway Inhibitor 1) as a high-copy suppressor of heat shock sensitivity caused by overexpression of wild-type RAS2. Subsequent studies revealed its broader regulatory roles, including suppression of defects in the cell wall integrity pathway mediated by Mpk1 mitogen-activated protein kinase (MAPK).

Key milestones in RPI1 research include:

  • 1991 : Identification as a Ras/cAMP pathway modulator.
  • 2002 : Characterization as a transcriptional activator influencing cell wall metabolism genes.
  • 2025 : Phylogenomic analyses highlighting its conserved functional motifs in fungal lineages.

Notably, the name "RPI1" has been co-opted in unrelated contexts, such as bacterial ribose-5-phosphate isomerases (e.g., Mycobacterium tuberculosis RpiB), creating ambiguity. This underscores the importance of contextualizing RPI1 within its native organismal and pathway frameworks.

Taxonomic Distribution and Nomenclature Variations

RPI1 is predominantly documented in Saccharomyces cerevisiae, with limited evidence of orthologs in other fungi (Table 1). Its nomenclature reflects functional associations rather than structural homology:

Organism Protein Name Primary Function Pathway Association
Saccharomyces cerevisiae Rpi1 Transcriptional regulation Ras/cAMP, cell wall integrity
Mycobacterium tuberculosis RpiB Metabolic isomerization Pentose phosphate pathway
Homo sapiens RPIA Ribose-5-phosphate isomerization Pentose phosphate pathway

In yeast, RPI1 is occasionally misannotated due to its acronymic similarity to ribose-5-phosphate isomerase (RpiA/RpiB), despite lacking sequence or functional overlap. This conflation has led to erroneous associations in early genomic databases, necessitating careful curation.

Evolutionary Conservation Across Species

RPI1 exhibits limited evolutionary conservation outside Ascomycota fungi. Key insights include:

  • Sequence Conservation : The DNA-binding and transcriptional activation domains of yeast Rpi1 share minimal homology with mammalian proteins, suggesting a fungal-specific adaptation.
  • Functional Analogs : While humans lack RPI1 orthologs, analogous Ras/cAMP regulatory functions are fulfilled by proteins like NF1 (neurofibromin), which shares GTPase-activating properties.
  • Divergent Roles : In Schizosaccharomyces pombe, a putative RPI1 homolog regulates sporulation, indicating lineage-specific functional diversification.

Notably, ribose-5-phosphate isomerases (RpiA/RpiB), despite their acronymic similarity, are evolutionarily ancient and ubiquitously conserved from bacteria to humans.

Disambiguation of Different RPI1 Proteins

The term "RPI1" refers to two distinct protein families (Table 2):

Feature Yeast RPI1 (Transcriptional Regulator) Ribose-5-Phosphate Isomerase (RpiA/RpiB)
Primary Function Transcriptional activation Metabolic isomerization
Pathway Ras/cAMP, cell wall integrity Pentose phosphate pathway, Calvin cycle
Structure Nuclear protein with activation domain Cytoplasmic enzyme with TIM barrel fold
Organisms Fungi (e.g., S. cerevisiae) All domains of life
Clinical Relevance None reported Linked to leukoencephalopathy

This distinction is critical for avoiding misinterpretations, particularly in metabolic studies where ribose-5-phosphate isomerase activity is erroneously attributed to yeast RPI1.

Properties

CAS No.

139532-71-1

Molecular Formula

C9H16N2O

Synonyms

RPI1 protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Homologs in Saccharomyces cerevisiae

The following yeast proteins share functional overlap with RPI1 in stress response and pathway regulation:

Protein Function Pathway Involvement Phenotypic Comparison to RPI1 Reference
IRA1/2 GTPase-activating proteins (GAPs) for Ras RAS/cAMP pathway ira1/2-Δ mutants exhibit increased stress sensitivity, similar to rpi1-Δ. However, IRA1/2 directly regulate Ras activity, while RPI1 transcriptionally modulates downstream targets.
LRG1 Putative GTPase-activating protein Unknown lrg1-Δ mutants show stress sensitivity akin to rpi1-Δ, but its mechanistic role remains less defined.
MPK1 Mitogen-activated protein kinase Cell wall integrity (CWI) RPI1 suppresses mpk1Δ growth defects but operates independently of the CWI pathway. MPK1 directly phosphorylates CWI targets, whereas RPI1 activates FKS2 transcription.
MSN2/4 Stress-responsive transcription factors General stress response (GSR) MSN2/4 activate broad stress genes (e.g., heat shock proteins), while RPI1 specifically regulates cell wall biosynthesis and RAS/cAMP targets.

Structural and Functional Homologs in Other Organisms

Despite shared nomenclature, plant RPI1 (ribose phosphate isomerase) diverges functionally from yeast RPI1:

Organism Protein Function Role in Stress/Cell Wall Reference
Arabidopsis RPI1 Enzyme in oxidative pentose phosphate pathway Catalyzes R5P/Ru5P interconversion. rpi1 mutants (e.g., rsw10) show reduced cellulose, root swelling, and actin cytoskeleton defects.
Saccharomyces RPI1 Transcription factor Regulates cell wall genes (e.g., FKS2) and RAS/cAMP signaling. No enzymatic activity.

Comparative Analysis of Key Phenotypes

Condition RPI1 Overexpression RPI1 Deletion (rpi1-Δ) IRA1/2 Deletion Plant RPI1 Mutants (rpi1)
Heat Tolerance Enhanced survival 100x reduced survival Increased sensitivity Temperature-sensitive root defects
Ethanol Stress No direct tolerance Reduced survival Not reported Not applicable
Cell Wall Integrity Strengthened via FKS2 upregulation Weakened cell wall Indirect via RAS pathway Reduced cellulose, root swelling

Research Findings and Mechanistic Insights

  • Dose-Dependent Effects : RPI1 overexpression improves survival during fermentation but slows fermentation rates, suggesting a trade-off between stress resilience and metabolic efficiency .
  • Evolutionary Divergence : While yeast RPI1 is a transcription factor, plant RPI1 is a metabolic enzyme, highlighting convergent naming rather than functional homology .
  • Pathway Crosstalk : RPI1 interacts with Mig1 (a transcriptional repressor) to balance fermentation efficiency and survival, illustrating its integration into broader regulatory networks .

Preparation Methods

Plasmid Construction and Transformation

The foundational step in RPI1 preparation involves cloning the RPI1 gene into high-copy-number plasmids. Kim and Powers (1991) pioneered this approach by screening a genomic library for plasmids that suppress Ras pathway hyperactivity when overexpressed. The plasmid pRS305, a yeast integrative vector, has been utilized to insert RPI1 with flanking regulatory sequences, including 1.1 kb upstream and 801 bp downstream regions. Transformants are selected using auxotrophic markers (e.g., LEU2), ensuring stable genomic integration.

Culture Conditions and Induction

Yeast strains harboring RPI1 plasmids are cultured in synthetic dropout media lacking leucine to maintain selective pressure. Induction typically occurs during the logarithmic growth phase, though constitutive overexpression has been reported to cause heat shock sensitivity. Optimal biomass yields are achieved at 30°C with agitation, though temperature shifts to 37°C may enhance protein expression in certain strain backgrounds.

Recombinant Expression in Escherichia coli

Vector Design and Host Strains

Recombinant RPI1 (rRPI1) is expressed in E. coli using plasmids under the control of the lac operon. The pET system, coupled with T7 RNA polymerase, enables high-yield expression in BL21(DE3) strains. Tagging strategies, such as N-terminal hexahistidine (His6) or C-terminal GFP fusions, facilitate subsequent purification and localization studies.

Fermentation and Induction

Large-scale fermentations employ fed-batch protocols to achieve cell densities of 40–50 g/L (cell dry mass). Induction with 5 μM isopropyl-β-D-thiogalactopyranoside (IPTG) per gram of biomass initiates protein synthesis, which continues for 14–16 hours at 30°C. Dissolved oxygen and pH (maintained at 7.0 ± 0.05) are critical parameters to prevent inclusion body formation.

Table 1: Comparison of E. coli Fermentation Parameters

ParameterOptimal ValueEffect on Yield
Temperature30°CReduces inclusion bodies
Induction Duration14–16 hoursMaximizes soluble protein
IPTG Concentration5 μmol/g CDMBalances induction and toxicity

Extraction of RPI1 from Cellular Fractions

Cell Lysis and Homogenization

Mechanical disruption via high-pressure homogenization (HPH) is preferred for industrial-scale extraction. At 70/700 bar (first/second stage), HPH achieves >90% protein release from E. coli periplasmic fractions. Alternatively, chemical methods like deoxycholate (DOC) extraction (0.15% DOC, 7 hours at RT) or EDTA/heat treatment (10 mM EDTA, 60°C for 2 hours) yield comparable results but risk denaturation.

Centrifugation and Clarification

Post-lysis, centrifugation at 16,000 × g for 10 minutes removes cellular debris. For yeast, differential centrifugation isolates nuclear fractions when studying RPI1’s transcriptional regulatory role.

Chromatographic Purification of RPI1

Nickel Affinity Chromatography

His6-tagged rRPI1 is purified using Ni-NTA resin. After loading clarified lysates, the column is washed with 10 bed volumes of 20 mM imidazole to remove nonspecific binders. Elution with 200 mM imidazole yields >95% pure protein, as demonstrated for GFP-tagged variants.

Anti-HA Affinity Chromatography

For HA-tagged RPI1, immunoaffinity matrices selectively capture the protein from crude extracts. Gravity flow elution with HA peptide competitors preserves protein activity, though imidazole gradients (up to 200 mM) are effective alternatives.

Table 2: Purification Efficiency of Chromatographic Methods

MethodPurity (%)Yield (mg/L)Key Advantage
Ni-NTA95120High scalability
Anti-HA9890Exceptional specificity

Functional Validation of Prepared RPI1

Biochemical Activity Assays

Purified RPI1’s ability to suppress Ras/cAMP signaling is validated via cAMP quantification in yeast extracts. Overexpression reduces cAMP levels by 40–60% in wild-type strains, confirming bioactivity.

Nuclear Localization and Transcriptional Activation

Fluorescence microscopy of RPI1-GFP fusions confirms nuclear localization, while Gal4-DBD fusion assays demonstrate transcriptional activation via its C-terminal domain (residues 270–407) .

Q & A

Q. Basic

  • Saccharomyces cerevisiae : Use WT and rpi1-Δ strains under controlled ethanol or heat stress. Monitor FLO11 activation (a downstream adhesion gene) as a phenotypic readout .
  • High-throughput fermentation assays : Measure viability and mRNA levels at intervals (e.g., 12h, 24h) to capture dynamic expression trends .

How can computational tools enhance RPI1 interaction studies?

Q. Advanced

  • Rcpi package : Calculate sequence-derived physicochemical descriptors (e.g., hydrophobicity, charge) to predict RPI1’s interaction interfaces .
  • PPIretrieval : Automate extraction of protein-protein interaction (PPI) data from literature using keyword filters (e.g., "RPI1 AND RAS-cAMP") and part-of-speech rules .
  • Structural modeling : Integrate heterozygous variant data (e.g., kveik-specific InDels) to predict disruption of DNA-binding domains .

What methodological pitfalls should researchers avoid when analyzing RPI1 expression data?

Q. Advanced

  • Normalization errors : Always normalize qRT-PCR results to housekeeping genes (e.g., ACT1) with stable expression under stress.
  • Timepoint selection : Incomplete sampling (e.g., omitting 12h timepoints) may miss peak RPI1 mRNA levels during fermentation .
  • Strain background effects : S288c-specific RPI1 activation of FLO11 may not generalize to other genetic backgrounds; validate findings in multiple strains .

How can upstream regulators of RPI1 be identified systematically?

Q. Advanced

  • Genome-wide screens : Use S288c knockout libraries to identify adhesion-defective strains, followed by epistasis analysis to map regulatory pathways .
  • ChIP-seq : Identify transcription factors binding to the RPI1 promoter under stress.
  • Cross-species comparison : Compare RPI1 regulatory regions in kveik and lab yeast to pinpoint conserved motifs .

What statistical frameworks are recommended for analyzing RPI1-related phenotypic data?

Q. Advanced

  • Survival analysis : Model yeast viability under stress as a time-to-event outcome, adjusting for covariates like ethanol concentration.
  • Dose-response curves : Quantify RPI1 expression thresholds required for stress tolerance using nonlinear regression .
  • Meta-analysis : Aggregate data from studies with conflicting results (e.g., overexpression vs. variant effects) to identify moderating variables (e.g., temperature) .

How should genetic variants in RPI1 (e.g., frame-shifts) be reported to ensure reproducibility?

Q. Basic

  • NIH guidelines : Document strain origins, growth conditions, and variant validation methods (e.g., Sanger sequencing) .
  • Structural annotations : Use tools like PROVEAN or SIFT to predict functional impacts of variants and include raw sequencing data in repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.